Deoxycholic acid
Overview
Description
Deoxycholic acid is a secondary bile acid produced by the bacterial metabolism of cholic acid in the intestines. It plays a crucial role in the emulsification and absorption of dietary fats in the human body. This compound is also used in various medical and industrial applications, including as an emulsifier and in the treatment of submental fat.
Scientific Research Applications
Deoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its role in the gut microbiota and its effects on host metabolism.
Mechanism of Action
Target of Action
Deoxycholic acid (DCA) is a bile acid that primarily targets adipocytes, the fat cells in our body . It also targets G-protein coupled receptors (GPCRs) . The role of adipocytes is to store energy in the form of fat, which can be used by the body when needed. GPCRs are a large family of cell surface receptors that respond to a variety of external signals.
Mode of Action
DCA emulsifies and solubilizes dietary fats in the intestine . When injected subcutaneously, DCA disrupts cell membranes in adipocytes, leading to the destruction of fat cells in that tissue . This process is known as adipocytolysis . The destruction of fat cells results in an inflammatory reaction and the clearing of adipose tissue remnants by macrophages .
Biochemical Pathways
DCA affects several biochemical pathways. It inhibits the phosphorylation of NF-κB and STAT3, which are involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . This inhibition promotes the infection of transmissible gastroenteritis virus .
Pharmacokinetics
After subcutaneous injection, peak plasma DCA concentrations are achieved within a median of 18 minutes . It is excreted in feces as intact drug . Post-treatment DCA plasma levels return to the endogenous range within 24 hours .
Result of Action
The primary result of DCA’s action is the improvement in the appearance of moderate to severe fullness associated with submental fat in adults . This is achieved by reducing the fat cells in the targeted area . On a cellular level, DCA causes lysis or disintegration of the cell membrane, leading to cell death . On a molecular level, it disrupts the cell membrane of adipocytes .
Action Environment
The action of DCA is influenced by environmental factors. Protein-rich tissues like muscle and skin are unaffected by DCA, contributing to its safety profile . Furthermore, DCA is water-soluble and may spread in water systems , indicating that its action, efficacy, and stability might be influenced by the hydration status of the body and the local environment at the injection site.
Safety and Hazards
Deoxycholic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual .
Future Directions
The FDA has approved a formulation of sodium deoxycholic acid for subcutaneous injection with the indication of aesthetic improvement of excess submental fat . It has shown moderate efficacy with appropriate patient selection and good patient satisfaction . Future drugs in the field of injection adipolysis may attempt to combine these ingredients for improved cosmesis and tolerability .
Biochemical Analysis
Biochemical Properties
Deoxycholic acid plays a crucial role in the emulsification of fats for absorption in the intestine . It binds and activates the membrane enzyme NAPE-PLD, which catalyzes the release of the endogenous cannabinoid anandamide and other N-acylethanolamines . These bioactive signaling molecules play important roles in several physiological pathways .
Cellular Effects
This compound, when injected subcutaneously, disrupts cell membranes in adipocytes and destroys fat cells in that tissue . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . High levels of secondary bile acids can result from an excess of dietary fat and animal protein, and may be associated with increased risk of gallstones and certain cancers .
Molecular Mechanism
As a bile acid, this compound emulsifies fat in the gut . Synthetically derived this compound, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Temporal Effects in Laboratory Settings
It is known that high levels of secondary bile acids can result from an excess of dietary fat and animal protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, taurine-conjugated DCA action reduced spontaneous contractions of cultured rat cardiomyocytes in a time- and concentration-dependent manner .
Metabolic Pathways
This compound is involved in the metabolism of fats in the intestine . It is a part of the bile acid pool in the enterohepatic circulation and is excreted unchanged in feces along with endogenous this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the bile acid pool in the enterohepatic circulation . It is excreted unchanged in feces along with endogenous this compound .
Subcellular Localization
As a bile acid, it is likely to be found in the cytoplasm where it can interact with various enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycholic acid can be synthesized from cholic acid through a series of chemical reactions. One common method involves the oxidation of cholic acid using chromium trioxide under controlled conditions to produce this compound . Another method involves the use of steroids, sterols, or fermented phytosterols of vegetable origin as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholic acid from bovine bile, followed by chemical conversion to this compound. The process includes steps such as hydrolysis, oxidation, and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide is commonly used as an oxidizing agent to convert cholic acid to this compound.
Reduction: this compound can be reduced using hydrogen in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with reagents such as acetic anhydride to form acetyl derivatives.
Major Products: The major products formed from these reactions include this compound itself, as well as various derivatives such as acetylated this compound.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid by intestinal bacteria.
Chenothis compound: Another primary bile acid that is metabolized to lithocholic acid.
Ursothis compound: A secondary bile acid used in the treatment of certain liver diseases.
Uniqueness: this compound is unique in its ability to emulsify fats and its use in the non-surgical reduction of submental fat. Its specific mechanism of action and its role in the gut microbiota distinguish it from other bile acids .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-LLQZFEROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-95-4 (mono-hydrochloride salt)), 71888-65-8 (magnesium (2:1) salt) | |
Record name | Deoxycholic acid [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID0042662 | |
Record name | Deoxycholic acid | |
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Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
Record name | Deoxycholic acid | |
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Record name | Deoxycholic acid | |
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Solubility |
SOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/, @ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES, water solubility = 43.6 mg/l @ 20 °C, 0.0436 mg/mL | |
Record name | Deoxycholic acid | |
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Record name | Deoxycholic acid | |
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Mechanism of Action |
As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis. This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages. Deoxycholic acid's actions are reduced by albumin and tissue-associated proteins, therefore its effect is limited to protein-poor subcutaneous fat tissue. Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile., IN SOLN CONJUGATED BILE SALTS FORM MICELLES IN WHICH LIPID MATERIALS MAY BE ENTRAINED. ...ALSO PROMOTE DIGESTION OF FATS BY STIMULATING PANCREATIC SECRETION & BY ACTIVATING PANCREATIC LIPASE. ... DEOXYCHOLIC.../ACID/ PROMOTE/S/ NET EXCRETION OF NA, K, & WATER IN COLON...MAY BE...FACTORS REGULATING COLONIC ABSORPTION., DEOXYCHOLATE ADMIN DECR ABSORPTION OF CHOLESTEROL FROM HUMAN INTESTINAL TRACT. IT APPEARED TO INFLUENCE INTESTINAL FLORA AS ASSESSED INDIRECTLY BY ANALYSIS OF TYPES OF NEUTRAL STEROLS ELIM WITH FECES. | |
Record name | Deoxycholic acid | |
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Color/Form |
CRYSTALS FROM ALC | |
CAS No. |
83-44-3 | |
Record name | Deoxycholic acid | |
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Melting Point |
176-178 °C, 171 - 174 °C | |
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